o-Octylphenol
Overview
Description
o-Octylphenol: is an organic compound with the molecular formula C14H22O . It is a type of alkylphenol where an octyl group is attached to the ortho position of the phenol ring. This compound is known for its use in the production of phenolic resins and octylphenol ethoxylates, which are widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Octylphenol typically involves the alkylation of phenol with octanol in the presence of a catalyst. One common method includes:
Materials: Phenol, n-octanol, sulfuric acid, sodium hydroxide.
Equipment: Stirring kettle, thermometer, dropping funnel, reflux condenser.
Procedure: Phenol and n-octanol are added to the stirring kettle and heated to a specific temperature. Sulfuric acid is then added slowly as a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Key factors include maintaining optimal temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: o-Octylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
o-Octylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of phenolic resins and surfactants.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential effects on thyroid function and hormone regulation.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants .
Mechanism of Action
o-Octylphenol exerts its effects primarily through its interaction with the endocrine system. It mimics the action of natural hormones, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to alterations in thyroid hormone levels and other endocrine-related processes .
Comparison with Similar Compounds
Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.
Phenol: The simplest form of phenol without any alkyl substitution.
Octylphenol Ethoxylates: Derivatives of o-Octylphenol with ethoxylate chains
Uniqueness: this compound is unique due to its specific alkyl chain length and position, which confer distinct chemical properties and biological activities compared to other alkylphenols. Its specific applications in industrial processes and its role as an endocrine disruptor highlight its significance .
Properties
IUPAC Name |
2-octylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOKRXOKLLURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061344 | |
Record name | Phenol, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-13-3, 67554-50-1 | |
Record name | 2-Octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, o-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-octylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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